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Compound of Interest

Compound Name:
3-amino-N,N-

diethylbenzenesulfonamide

Cat. No.: B086087 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for the compound 3-amino-
N,N-diethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in

drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and

interpretations presented herein are grounded in established spectroscopic principles and

comparative analysis with structurally related compounds, ensuring a robust and scientifically

sound resource.

Introduction
3-amino-N,N-diethylbenzenesulfonamide (CAS No: 10372-41-5, Molecular Formula:

C₁₀H₁₆N₂O₂S, Molecular Weight: 228.31 g/mol ) is a sulfonamide derivative with potential

applications in medicinal chemistry and pharmaceutical research.[1][2] Accurate structural

elucidation is paramount in the drug discovery process, and spectroscopic techniques are the

cornerstone of this characterization. This guide presents a comprehensive overview of the

predicted spectroscopic signature of this compound, providing a foundational dataset for its

identification and further investigation.

Due to the limited availability of published experimental spectra for this specific molecule, this

guide utilizes a predictive and comparative approach. Predicted data from validated software,

in conjunction with experimental data from closely related analogs, forms the basis of the
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analysis. This methodology provides a reliable framework for understanding the key

spectroscopic features of 3-amino-N,N-diethylbenzenesulfonamide.

Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting spectroscopic data.

The structure of 3-amino-N,N-diethylbenzenesulfonamide is presented below, highlighting

the key functional groups that govern its spectroscopic properties.

Caption: Molecular structure of 3-amino-N,N-diethylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra for 3-amino-N,N-
diethylbenzenesulfonamide are detailed below. Predictions were generated using online

NMR prediction databases.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 3-amino-N,N-diethylbenzenesulfonamide in CDCl₃ is

expected to show distinct signals corresponding to the aromatic protons and the protons of the

diethylamino group.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

-CH₃ (ethyl) ~1.15 Triplet 6H

-CH₂- (ethyl) ~3.25 Quartet 4H

-NH₂ ~3.80 Broad Singlet 2H

Aromatic H ~6.8 - 7.4 Multiplet 4H

Interpretation:
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Diethylamino Group: The ethyl groups are expected to exhibit a classic triplet-quartet pattern.

The methyl protons (-CH₃), being adjacent to a methylene group, will appear as a triplet

around 1.15 ppm. The methylene protons (-CH₂-), coupled to the methyl protons, will appear

as a quartet around 3.25 ppm.

Amino Group: The protons of the primary amine (-NH₂) are expected to appear as a broad

singlet around 3.80 ppm. The broadness is due to quadrupole broadening from the nitrogen

atom and potential hydrogen exchange.

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region,

between 6.8 and 7.4 ppm. The substitution pattern will lead to a complex multiplet. The

electron-donating amino group and the electron-withdrawing sulfonamide group will influence

the precise chemical shifts of these protons.

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the

molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)

-CH₃ (ethyl) ~14

-CH₂- (ethyl) ~42

Aromatic C-NH₂ ~148

Aromatic C-S ~140

Other Aromatic C ~115 - 130

Interpretation:

Aliphatic Carbons: The methyl carbons (-CH₃) of the ethyl groups are predicted to resonate

at approximately 14 ppm, while the methylene carbons (-CH₂-) will be further downfield at

around 42 ppm due to their proximity to the electronegative nitrogen atom.
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Aromatic Carbons: The carbon atom attached to the amino group (C-NH₂) is expected to be

the most shielded among the substituted aromatic carbons, appearing around 148 ppm. The

carbon attached to the sulfonamide group (C-S) will be deshielded and is predicted to be

around 140 ppm. The remaining aromatic carbons will appear in the range of 115-130 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The predicted key IR absorption bands for 3-amino-N,N-
diethylbenzenesulfonamide are summarized below.[3][4][5]

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine)
Symmetric &

Asymmetric Stretch
3300 - 3500 Medium

C-H (Aromatic) Stretch 3000 - 3100 Weak

C-H (Aliphatic) Stretch 2850 - 2970 Medium

C=C (Aromatic) Stretch 1450 - 1600 Medium

S=O (Sulfonamide)
Asymmetric &

Symmetric Stretch

1300 - 1350 & 1150 -

1180
Strong

C-N Stretch 1200 - 1350 Medium

Interpretation:

N-H Stretching: The presence of the primary amine group will be indicated by two distinct

bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H

stretching vibrations.

C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H

stretching, while the medium intensity bands below 3000 cm⁻¹ are due to the C-H stretching
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of the ethyl groups.

S=O Stretching: The sulfonamide group will exhibit two strong and characteristic absorption

bands. The asymmetric S=O stretch will appear around 1300-1350 cm⁻¹, and the symmetric

stretch will be observed at approximately 1150-1180 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to medium intensity

bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The predicted mass spectrum of 3-amino-N,N-diethylbenzenesulfonamide is

expected to show a molecular ion peak and several characteristic fragment ions.[2][6][7][8]

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

Ion Predicted m/z Description

[M]⁺• 228 Molecular Ion

[M - C₂H₅]⁺ 199 Loss of an ethyl radical

[M - N(C₂H₅)₂]⁺ 156 Loss of the diethylamino group

[C₆H₄NH₂]⁺• 92 Aniline radical cation

Interpretation:

Molecular Ion: The molecular ion peak ([M]⁺•) is expected at an m/z of 228, corresponding to

the molecular weight of the compound.

Fragmentation Pattern: A common fragmentation pathway for N,N-dialkylsulfonamides is the

loss of one of the alkyl groups. Therefore, a peak at m/z 199, corresponding to the loss of an

ethyl radical, is anticipated. Cleavage of the S-N bond is also a characteristic fragmentation,

leading to the formation of an ion at m/z 156. Further fragmentation can lead to the formation

of the aniline radical cation at m/z 92. The fragmentation of aromatic sulfonamides can

involve the unique loss of SO₂.[6]
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Mass Spectrometry Fragmentation Pathway

[M]⁺• (m/z 228)
3-amino-N,N-diethylbenzenesulfonamide

[M - C₂H₅]⁺ (m/z 199)

- C₂H₅•

[M - N(C₂H₅)₂]⁺ (m/z 156)- •N(C₂H₅)₂ [C₆H₄NH₂]⁺• (m/z 92)- SO₂

Click to download full resolution via product page

Caption: Predicted fragmentation pathway of 3-amino-N,N-diethylbenzenesulfonamide.

Experimental Protocols
To obtain experimental data for 3-amino-N,N-diethylbenzenesulfonamide, the following

general protocols are recommended:

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters

include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number

of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an

Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization

source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the

spectrum over a relevant m/z range (e.g., 50-500).

Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of 3-amino-N,N-
diethylbenzenesulfonamide. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR,

and MS data, supported by established spectroscopic principles and comparison with related

compounds, offers a valuable resource for the identification and characterization of this

molecule. The provided experimental protocols serve as a practical starting point for

researchers aiming to acquire and validate this data experimentally.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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